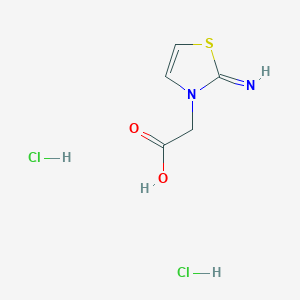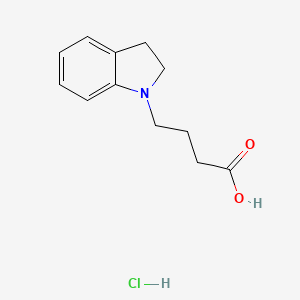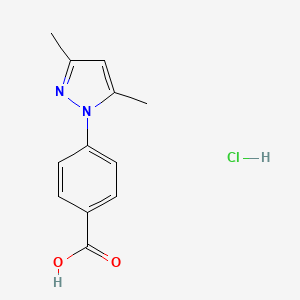
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide (NFPCP) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the amide class of compounds, which are characterized by a carbonyl group adjacent to an amine group. NFPCP has been studied for its potential applications in biochemical and physiological research, as well as its use as a reagent in laboratory experiments.
Applications De Recherche Scientifique
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of other compounds, such as 5-amino-2-fluorophenyl-2-chlorophenoxyacetic acid. It has also been used as a probe in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters. N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has also been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and hypertension.
Mécanisme D'action
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has been studied for its potential mechanism of action in biochemical and physiological research. It is believed that N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide may act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the body. N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide may also act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose metabolism.
Effets Biochimiques Et Physiologiques
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which may lead to increased levels of acetylcholine in the body. This could potentially lead to increased alertness and improved cognitive function. N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has also been shown to activate the G-protein coupled receptor GPR40, which may lead to increased insulin sensitivity and improved glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound and has a relatively low toxicity. One limitation is that N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide has a relatively low solubility in water and other solvents, which may limit its use in some experiments.
Orientations Futures
There are a variety of potential future directions for the use of N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide in scientific research. One potential direction is the development of new compounds that are based on N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide and that have improved properties, such as increased solubility or increased potency. Another potential direction is the exploration of N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide's potential applications in the treatment of various diseases, such as cancer, diabetes, and hypertension. Additionally, N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide could be explored for its potential use as a probe in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters. Finally, N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide could be studied for its potential use in the synthesis of other compounds.
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9(21-14-5-3-2-4-11(14)16)15(20)19-13-8-10(18)6-7-12(13)17/h2-9H,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKAIKYXPDRPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride](/img/structure/B1388278.png)

![4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride](/img/structure/B1388282.png)
![7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride](/img/structure/B1388284.png)
![[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride](/img/structure/B1388287.png)
![{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388288.png)
![{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388289.png)
![[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1388290.png)
![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)




![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride](/img/structure/B1388299.png)